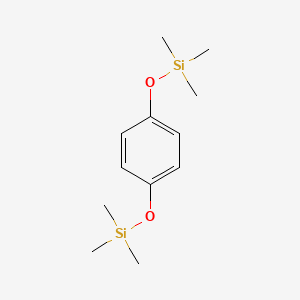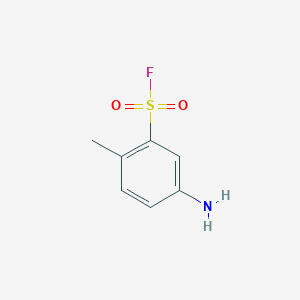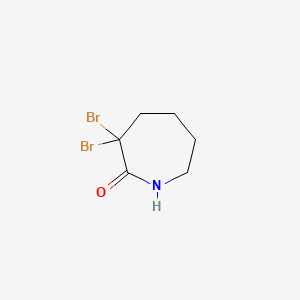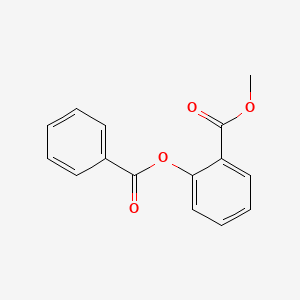
1,4-Bis(trimethylsiloxy)benzol
Übersicht
Beschreibung
1,4-Bis(trimethylsiloxy)benzene is a chemical compound with the molecular formula C12H22O2Si2 It belongs to the siloxane family and is known for its unique physicochemical properties
Wissenschaftliche Forschungsanwendungen
1,4-Bis(trimethylsiloxy)benzene has a wide range of applications in scientific research, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(trimethylsiloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of hydroquinone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of 1,4-Bis(trimethylsiloxy)benzene often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(trimethylsiloxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .
Wirkmechanismus
The mechanism of action of 1,4-Bis(trimethylsiloxy)benzene involves its interaction with specific molecular targets and pathways. The trimethylsiloxy groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. These interactions are crucial for its applications in developing advanced materials and coatings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: This compound is structurally similar but lacks the oxygen atoms present in 1,4-Bis(trimethylsiloxy)benzene.
Hydroquinone bis(trimethylsilyl) ether: Another related compound with similar applications in chemistry and industry.
Uniqueness
1,4-Bis(trimethylsiloxy)benzene stands out due to its unique combination of trimethylsiloxy groups and a benzene ring, which imparts distinct physicochemical properties. These properties make it particularly suitable for applications in developing advanced materials and coatings, as well as in quantitative NMR spectroscopy .
Eigenschaften
IUPAC Name |
trimethyl-(4-trimethylsilyloxyphenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLYYIZODAWMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305236 | |
| Record name | 1,4-Bis(trimethylsiloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-24-0 | |
| Record name | 1,4-Bis(trimethylsiloxy)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(trimethylsiloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational preference of 1,4-bis(trimethylsiloxy)benzene in the solid and gas phase?
A1: Both X-ray crystallography and computational methods reveal that 1,4-bis(trimethylsiloxy)benzene adopts a non-planar conformation. In the crystalline state, obtained by vacuum sublimation or crystallization from n-heptane, the molecule exhibits C1 symmetry. The two (H3C)3SiO- substituents are twisted around the O-(C6H4)-O axis by dihedral angles of ±60°, adopting a conrotatory arrangement [, ]. Photoelectron spectroscopy and theoretical calculations suggest that this C1 symmetry is also maintained in the gas phase [, ].
Q2: How does the conformation of 1,4-bis(trimethylsiloxy)benzene compare to its monosubstituted derivative?
A2: While experimental data on the conformation of the monosubstituted derivative, (H5C6)-OSi(CH3)3, is limited, theoretical calculations provide insights. Studies employing MNDO, AM1, and PM3 methods have been conducted to predict the geometry of this molecule []. Comparing these computational results with experimental data for 1,4-bis(trimethylsiloxy)benzene can help assess the impact of a single trimethylsiloxy substituent on the overall conformation.
Q3: Are there other known bis(trimethylsiloxy)- compounds and how do their properties compare?
A3: Yes, several other bis(trimethylsiloxy)- compounds have been synthesized, including:
Q4: What are the potential applications of 1,4-bis(trimethylsiloxy)benzene?
A4: While the provided research focuses primarily on structural characterization, the presence of the trimethylsiloxy groups suggests potential applications of 1,4-bis(trimethylsiloxy)benzene and its derivatives:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)









